1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a chlorine atom at the 6th position, a methyl group at the 3rd position, and a pyridinyl group at the 5th position. This structural complexity imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent such as ethylene glycol . The reaction conditions typically require heating the mixture for a specific duration to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups at specific positions on the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor due to its photophysical properties . In medicine, it has shown promise as a biologically active compound with potential therapeutic applications . Additionally, in the industry, it may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds such as 1H-Pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles . These compounds share structural similarities but differ in their specific substituents and the positions of their functional groups. The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824968-69-6 |
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Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
6-chloro-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H11ClN4/c1-9-14-15(21-20-9)10-5-4-6-11(17)13(10)16(19-14)12-7-2-3-8-18-12/h2-8H,1H3,(H,20,21) |
InChI Key |
SHKUUYYUBHYABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C(=CC=C3)Cl)C(=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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